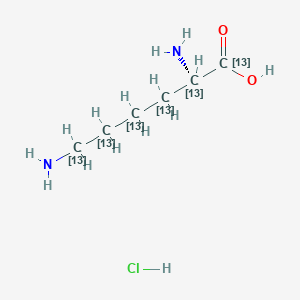
Caldiamide
Overview
Description
Caldiamide is a chemical compound with the molecular formula C16H27CaN5O8. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is particularly noted for its role as a contrast agent in magnetic resonance imaging (MRI) due to its unique chemical properties .
Scientific Research Applications
Caldiamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in some processes.
Biology: this compound has shown potential antimicrobial and antioxidant activities, making it useful in biological research.
Medicine: As a contrast agent in MRI, this compound enhances the visibility of internal structures in medical imaging.
Industry: It is used in the development of new materials and in various industrial processes.
Mechanism of Action
Target of Action
DTPA-BMA, also known as Caldiamide or Diethylenetriaminepentaacetic acid, is a synthetic polyamino carboxylic acid . It primarily targets transuranic radionuclides, such as plutonium, americium, and curium . These radionuclides are harmful when internally deposited in the body .
Mode of Action
The calcium and zinc trisodium salts of DTPA achieve their therapeutic potential by exchanging calcium and zinc cations with transuranic radionuclides . This exchange forms higher affinity complexes, which are then eliminated by glomerular filtration into the urine .
Biochemical Pathways
The biochemical pathways affected by DTPA-BMA primarily involve the sequestration and elimination of harmful radionuclides. By forming stable complexes with these radionuclides, DTPA-BMA facilitates their removal from the body, thereby reducing their harmful effects .
Pharmacokinetics
DTPA-BMA is eliminated from the body through the kidneys . Its pharmacokinetic properties are such that it can effectively increase the rates of elimination of certain radionuclides . The pharmacokinetics of gadolinium-based contrast agents like DTPA-BMA have been well described in both animals and humans .
Result of Action
The primary result of DTPA-BMA’s action is the increased elimination of harmful radionuclides from the body . This can help to mitigate the effects of internal contamination by these substances . In addition, recent research has revealed the potential of this compound to induce apoptosis in tumor cells .
Action Environment
The action of DTPA-BMA can be influenced by various environmental factors. For instance, the use of liposomes as carriers of gadodiamide (Gd–DTPA–BMA) has shown great potential for cancer therapy . Furthermore, abiotic factors such as photolytic, radiolytic, and chemical degradation pathways can impact the rate of DTPA degradation .
Biochemical Analysis
Cellular Effects
DTPA-BMA has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of DTPA-BMA involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of DTPA-BMA change over time in laboratory settings . The compound is known to be stable, with minimal degradation over time . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of DTPA-BMA vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
DTPA-BMA is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
DTPA-BMA is transported and distributed within cells and tissues . It interacts with various transporters and binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of caldiamide involves several steps. One common method includes the dissolution of diethylenediamine pentacetic acid bis methylamide (DTPA-BMA) in distilled water. This solution is then reacted with calcium hydroxide, calcium acetate, and methoxy calcium to form a calcium-DTPA complex. Sodium hydroxide, methoxy natrium, or sodium hydride is then added to introduce sodium ions. The reaction mixture is filtered and the final product, this compound sodium, is crystallized using techniques like freeze-drying or spray drying .
Industrial Production Methods
For industrial-scale production, this compound sodium is purified through re-crystallization in an organic solvent, followed by beating the re-crystallized product in a polar aprotic solvent. This method ensures high purity and good yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Caldiamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are usually carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives of this compound, while substitution reactions can introduce new functional groups into the molecule .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to caldiamide include:
Gadodiamide: Another MRI contrast agent with similar properties.
Diethylenetriamine pentaacetic acid (DTPA): A chelating agent used in various applications.
Calcium-DTPA: A compound used for similar purposes as this compound.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to function effectively as an MRI contrast agent. Its ability to form stable complexes with calcium and sodium ions enhances its utility in medical imaging and other applications .
Properties
IUPAC Name |
2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N5O8/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZESKRXOCXWCFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)O)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40275659 | |
| Record name | Caldiamide parent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119895-95-3 | |
| Record name | DTPA-BMA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119895-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caldiamide parent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,8-bis(carboxymethyl)]-11-[2-(methylamino)-2-oxoethyl]-3-oxo-2,5,8,11-tetreazatridecan-13-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[2-(Bromomethyl)phenyl]ethanol](/img/structure/B40001.png)






